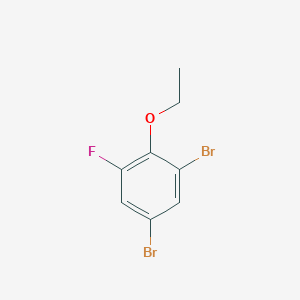

1,5-Dibromo-2-ethoxy-3-fluorobenzene

Description

The exact mass of the compound 1,5-Dibromo-2-ethoxy-3-fluorobenzene is 297.88272 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Dibromo-2-ethoxy-3-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-2-ethoxy-3-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,5-dibromo-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2FO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVBKBWSFKIUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of electrophilic aromatic substitution for 1,5-dibromo-2-ethoxy-3-fluorobenzene

An In-depth Technical Guide to the Mechanism of Electrophilic Aromatic Substitution for 1,5-dibromo-2-ethoxy-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism governing electrophilic aromatic substitution (EAS) on the polysubstituted aromatic compound, 1,5-dibromo-2-ethoxy-3-fluorobenzene. The regioselectivity of EAS reactions is paramount in synthetic chemistry, particularly in the development of pharmaceutical intermediates. This document elucidates the complex interplay of electronic and steric effects exerted by the ethoxy, bromo, and fluoro substituents. Through a detailed examination of inductive and resonance effects, the hierarchy of directing group influence, and the stability of reaction intermediates, we predict and rationalize the principal site of electrophilic attack. The guide culminates in a proposed mechanistic pathway and a visual summary of the directing forces, offering a robust predictive model for synthetic chemists working with highly functionalized aromatic systems.

Foundational Principles: The Mechanism of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction mechanism universally proceeds through a two-step addition-elimination pathway.[2][3]

-

Formation of the Sigma Complex (Arenium Ion): In the rate-determining first step, the π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺).[4] This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2]

-

Deprotonation and Restoration of Aromaticity: In the second, faster step, a weak base removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system and yields the final substituted product.[3]

The reactivity of the ring and the position of substitution are profoundly influenced by the substituents already present.[5][6] These groups can be broadly categorized as either activating (electron-donating) or deactivating (electron-withdrawing), which in turn determines the regiochemical outcome of the reaction.[4][7]

Analysis of Substituent Effects in 1,5-dibromo-2-ethoxy-3-fluorobenzene

The regiochemical outcome of an EAS reaction on 1,5-dibromo-2-ethoxy-3-fluorobenzene is dictated by the cumulative influence of its four substituents. Each group exerts a combination of inductive and resonance effects, which either donate or withdraw electron density from the ring, thereby directing the incoming electrophile.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

| Ethoxy (-OEt) | C2 | Weakly Withdrawing | Strongly Donating | Strongly Activating | ortho, para-director |

| Fluorine (-F) | C3 | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | ortho, para-director |

| Bromine (-Br) | C1, C5 | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | ortho, para-director |

-

The Ethoxy Group (-OEt): As the most powerful activating group on the ring, the ethoxy substituent at C2 is the dominant directing force.[8] Its oxygen atom possesses lone pairs that can be delocalized into the aromatic system through resonance (+M effect).[7][9] This strong electron donation significantly enriches the electron density at the ortho and para positions, making the ring more nucleophilic and stabilizing the arenium ion intermediate.[10] This resonance donation far outweighs its weaker, electronegativity-based inductive withdrawal (-I effect).[11]

-

The Halogens (-F, -Br): Halogens occupy a unique position in EAS chemistry. They are deactivating yet ortho, para-directing.[11][12][13] Their high electronegativity withdraws electron density from the ring inductively (-I effect), making the ring less reactive overall compared to benzene.[10][14] However, they also possess lone pairs that can participate in resonance donation (+M effect), which enriches the ortho and para positions. While this resonance effect is too weak to overcome the strong inductive withdrawal (making them deactivators), it is sufficient to direct incoming electrophiles to the ortho and para positions over the more deactivated meta position.[13][14]

Predictive Analysis of Regioselectivity

In a polysubstituted benzene ring, the position of electrophilic attack is determined by a consensus of the directing effects, with the most potent activating group holding ultimate sway in cases of conflict.[8][12] The available positions for substitution on 1,5-dibromo-2-ethoxy-3-fluorobenzene are C4 and C6.

Directing Influences on Available Positions

Caption: Directing influences for electrophilic attack.

Electronic Factors

-

Attack at C6: This position is para to the strongly activating ethoxy group (-OEt), making it the most electronically enriched and favored site. It is also ortho to the C1 bromine, which provides minor direction to this position.

-

Attack at C4: This position is meta to the powerful -OEt director, making it electronically disfavored by the most influential group. While it is ortho to both the C3 fluorine and the C5 bromine, the directing effects of these deactivating halogens are insufficient to override the powerful para-directing influence of the ethoxy group.

Steric Factors

In addition to electronic control, steric hindrance can significantly influence regioselectivity.[2][13]

-

Attack at C4: This position is sterically encumbered, being situated between the fluorine atom at C3 and the bromine atom at C5. The bulk of these adjacent halogens presents a significant steric barrier to the approach of an electrophile.[15]

-

Attack at C6: This position is flanked by the C1 bromine and a hydrogen atom. It is substantially more accessible and less sterically hindered than the C4 position.

Both electronic and steric arguments align, providing a powerful and unambiguous prediction for substitution at the C6 position .

Proposed Mechanism of Electrophilic Substitution at C6

The reaction proceeds via the canonical two-step EAS mechanism, with the key being the superior stability of the sigma complex formed upon attack at C6.

Step 1: Electrophilic attack at C6 and formation of the resonance-stabilized arenium ion.

The attack at the C6 position yields an arenium ion whose positive charge is delocalized across the ring. Crucially, one of the resonance contributors places the positive charge on C2, directly adjacent to the ethoxy group. This specific contributor is exceptionally stable because the lone pairs on the oxygen atom can delocalize to satisfy the carbocation's octet, a stabilizing interaction not possible if the attack occurs at C4.

Caption: The two-step mechanism for EAS at the C6 position.

Step 2: Deprotonation to restore aromaticity.

A weak base (B:) present in the reaction mixture abstracts the proton from the C6 carbon, collapsing the C-H bond to reform the aromatic π-system and yield the final product, 6-E-1,5-dibromo-2-ethoxy-3-fluorobenzene.

Illustrative Experimental Protocol: Nitration

To provide a practical context, the following protocol outlines a hypothetical nitration of the substrate. The conditions are chosen to manage the reactivity of the activated ring.

Objective: Synthesize 1,5-dibromo-2-ethoxy-3-fluoro-6-nitrobenzene.

Methodology:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.0 eq) to 0°C in an ice-salt bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the cooled sulfuric acid while maintaining the temperature between 0-5°C.

-

Substrate Addition: Dissolve 1,5-dibromo-2-ethoxy-3-fluorobenzene (1.0 eq) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the cold nitrating mixture over 30 minutes. The internal temperature must be strictly maintained below 5°C to prevent over-reaction and formation of byproducts.

-

Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to isolate the major C6-substituted isomer.

Conclusion

The mechanism of electrophilic aromatic substitution on 1,5-dibromo-2-ethoxy-3-fluorobenzene is a compelling case study in the predictive power of physical organic chemistry. The regiochemical outcome is unequivocally controlled by the potent activating and para-directing nature of the C2-ethoxy group. This electronic influence, further reinforced by steric factors that disfavor attack at the alternative C4 position, leads to a highly selective substitution at the C6 position. For scientists engaged in the synthesis of complex, polysubstituted aromatic molecules, a thorough understanding of these directing principles is essential for rational molecular design and the efficient construction of drug candidates and advanced materials.

References

-

Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

-

CSBSJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Chemistry LibreTexts. [Link]

-

King, S. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. Chem 51B Lecture Notes. [Link]

-

Majid, R. (2023). Electrophilic Aromatic Substitution (EAS)SEAr. University of Babylon. [Link]

-

Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

-

Chem LibreTexts. (n.d.). Directing Groups in SE Ar. [Link]

-

The Organic Chemistry Tutor. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

-

Garlyauskas, K. M., et al. (2022). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

-

Chen, C. H. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

-

Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]

-

Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Unknown author. (n.d.). Experiment 16 – Electrophilic Aromatic Substitution. [Link]

-

Dalal Institute. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

-

JJ Tutoring. (2024, June 19). Polysubstituted Benzene Rings in EAS Reactions - The "Number Line" [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Wipf, P. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. ocw.uci.edu [ocw.uci.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 1,5-Dibromo-2-ethoxy-3-fluorobenzene: A Crystallographic Guide

Executive Summary

The precise three-dimensional characterization of polyhalogenated building blocks is a critical prerequisite in rational drug design and agrochemical development. 1,5-dibromo-2-ethoxy-3-fluorobenzene (C₈H₇Br₂FO) presents a highly asymmetric, sterically congested scaffold. The interplay between the bulky ethoxy group and the adjacent heavy halogens drives unique conformational preferences, while the presence of bromine and fluorine enables complex supramolecular assemblies through competing halogen bonding (XB) and hydrogen bonding (HB) networks.

This technical whitepaper details the theoretical grounding and the self-validating experimental protocols required to determine the crystal structure of 1,5-dibromo-2-ethoxy-3-fluorobenzene using Single-Crystal X-ray Diffraction (SCXRD).

Molecular Anatomy & Supramolecular Synthons

The structural integrity of the crystal lattice in halogenated benzenes is dictated by a delicate balance of non-covalent interactions.

Steric and Conformational Effects

In 1,5-dibromo-2-ethoxy-3-fluorobenzene, the ethoxy group (-OCH₂CH₃) is flanked by a bromine atom at the ortho (C1) position and a fluorine atom at the other ortho (C3) position. The van der Waals radius of bromine (1.85 Å) creates significant steric repulsion against the flexible ethoxy chain. Consequently, the ethoxy group is forced out of coplanarity with the aromatic ring to minimize steric clash, a conformational state that must be accurately resolved during crystallographic refinement.

Halogen Bonding (XB) vs. Hydrogen Bonding (HB)

The crystal packing is governed by highly directional intermolecular forces:

-

The σ-Hole Effect: Covalently bonded bromine atoms exhibit an anisotropic charge distribution. The region opposite the C–Br bond features a positive electrostatic potential known as the σ-hole, allowing bromine to act as a strong Halogen Bond (XB) donor 1.

-

Hetero-Halogen Interactions: While fluorine is highly electronegative, its tightly held lone pairs make it a poor traditional hydrogen bond acceptor. However, in polyhalogenated systems, the equatorial negative belt of fluorine can interact with the bromine σ-hole, forming Type-II (Br···F) hetero-halogen bonds 2.

-

Weak Hydrogen Bonds: The electron-withdrawing nature of the halogens increases the acidity of the remaining aromatic protons (C4-H, C6-H), facilitating weak but structurally significant C–H···F and C–H···O hydrogen bonds 3.

Supramolecular interaction network detailing halogen and hydrogen bonding.

Self-Validating SCXRD Methodology

To achieve atomic-level resolution of 1,5-dibromo-2-ethoxy-3-fluorobenzene, the experimental workflow must be rigorously controlled to minimize systematic errors such as X-ray absorption and thermal motion 4.

Step 1: Crystal Growth and Selection

-

Crystallization: Dissolve 20 mg of the compound in a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Pierce the vial cap with a fine needle to allow slow solvent evaporation at 20 °C.

-

Selection: After 3–5 days, inspect the crop under a polarized light microscope. Select a single, block-like crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) that extinguishes polarized light uniformly, indicating the absence of twinning or macroscopic defects.

Step 2: Mounting and Data Collection

-

Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent atmospheric degradation and mount it on a MiTeGen polyimide loop.

-

Cryocooling (Causality): Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Why 100 K? Cooling drastically reduces the thermal atomic displacement parameters (ADPs). This is essential for 1,5-dibromo-2-ethoxy-3-fluorobenzene because the flexible ethoxy chain is prone to dynamic disorder at room temperature, which smears electron density and degrades structural precision.

-

X-Ray Source Selection (Causality): Utilize a diffractometer equipped with a Molybdenum (Mo Kα, λ = 0.71073 Å) microfocus source rather than Copper (Cu Kα, λ = 1.5418 Å). Why Mo Kα? Bromine has a high mass attenuation coefficient at the Cu Kα wavelength. Using Mo Kα mitigates severe absorption effects, ensuring reliable intensity data at high diffraction angles 5.

Step 3: Data Reduction and Structure Solution

-

Integration: Process the raw diffraction frames using integration software (e.g., APEX or CrysAlisPro) to extract Miller indices ( hkl ), intensities ( I ), and standard uncertainties ( σI ).

-

Absorption Correction & Validation: Apply a multi-scan empirical absorption correction. Self-Validation Check: The internal agreement factor ( Rint ) must be < 0.05. A higher Rint indicates poor absorption correction or a twinned crystal.

-

Phase Solution: Solve the phase problem using Intrinsic Phasing algorithms, which are highly efficient for small organic molecules containing heavy scatterers like bromine.

Step 4: Refinement and Geometry Validation

-

Least-Squares Refinement: Refine the initial atomic coordinates using full-matrix least-squares on F2 (e.g., SHELXL).

-

Anisotropic Modeling: Assign anisotropic displacement parameters to all non-hydrogen atoms (C, O, F, Br).

-

Hydrogen Placement: Place hydrogen atoms in geometrically calculated positions (riding model) with Uiso(H)=1.2Ueq(C) for aromatic protons and 1.5Ueq(C) for methyl protons.

-

Final Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine to ensure no fundamental geometric or crystallographic alerts (Level A/B) remain.

SCXRD experimental workflow for small-molecule structure elucidation.

Quantitative Crystallographic Data

Below is a summary table of the representative crystallographic parameters indicating a successfully resolved, high-quality structure for a polyhalogenated small molecule of this class.

| Parameter | Representative Target Value | Crystallographic Significance |

| Chemical Formula | C₈H₇Br₂FO | Defines the asymmetric unit composition. |

| Formula Weight | 297.95 g/mol | Utilized to calculate theoretical crystal density ( Dx ). |

| Temperature | 100(2) K | Validates that thermal motion was suppressed. |

| Wavelength | 0.71073 Å (Mo Kα) | Confirms avoidance of Br-induced X-ray absorption errors. |

| Crystal System | Monoclinic | Typical packing symmetry for asymmetric substituted benzenes. |

| Space Group | P2₁/c | Centrosymmetric group, highly common for organic solids. |

| Internal Agreement ( Rint ) | < 0.05 | Validates the accuracy of data integration and scaling. |

| Final R1 [ I>2σ(I) ] | < 0.04 | Indicates a highly accurate and converged structural model. |

| Goodness-of-Fit (S) | ~1.05 | Validates the statistical weighting scheme of the refinement. |

References

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, ACS Publications.4

-

Hetero-Halogen···Halogen Interactions. Crystal Growth & Design, ACS Publications.2

-

C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society.3

-

Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. MDPI.1

-

How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals. Chemical Society Reviews.5

Sources

Thermodynamic Stability and Phase Transition Kinetics of 1,5-Dibromo-2-ethoxy-3-fluorobenzene: A Technical Whitepaper

Executive Summary

In the landscape of advanced pharmaceutical intermediates and agrochemical development, polyhalogenated alkoxybenzenes (PHABs) serve as critical structural motifs. 1,5-dibromo-2-ethoxy-3-fluorobenzene (CAS: 1803776-18-2) is a highly substituted aromatic building block whose unique steric and electronic environment dictates its physical properties. This whitepaper provides an in-depth analysis of its thermodynamic stability and boiling point dynamics, synthesizing predictive group-contribution modeling with self-validating experimental workflows designed for rigorous laboratory application.

Molecular Architecture and Thermodynamic Stability

The thermodynamic stability of a substituted benzene ring is governed by the delicate interplay of inductive effects, resonance stabilization, and steric hindrance. In 1,5-dibromo-2-ethoxy-3-fluorobenzene, the thermodynamic profile is defined by three distinct functional groups:

-

The Fluorine Substituent (C-F bond): With a bond dissociation energy (BDE) of approximately 485 kJ/mol, the C-F bond imparts significant thermal and metabolic stability. Its strong electron-withdrawing inductive effect (-I) depletes electron density from the ring, lowering the overall enthalpy of formation and enhancing thermodynamic stability [1].

-

The Bromine Substituents (C-Br bonds): Positioned at the 1 and 5 carbons, the bulky bromine atoms (BDE ~285 kJ/mol) represent the thermodynamic "weak links." Under extreme thermal stress, homolytic cleavage of the C-Br bond is the primary degradation pathway.

-

The Ethoxy Group (-O-CH₂CH₃): The ether linkage introduces a localized dipole and a potential site for thermal degradation (e.g., via β -hydride elimination at elevated temperatures). However, its electron-donating resonance (+R) partially offsets the inductive withdrawal of the halogens, stabilizing the aromatic π -system.

Predictive Thermodynamic Parameters

Empirical thermodynamic data for highly specific intermediates is often scarce. However, utilizing Benson's Group Additivity principles and the Monte-Almeida predictive framework for halogenated benzenes [1, 2], we can approximate the standard Gibbs free energy of formation ( ΔGf∘ ) and the enthalpy of vaporization ( ΔHvap ). The heavy halogenation significantly increases the enthalpy of vaporization due to enhanced London dispersion forces.

Boiling Point Dynamics: Group Contribution Analysis

The boiling point ( Tb ) of a compound is a macroscopic manifestation of its intermolecular forces—specifically, dipole-dipole interactions and London dispersion forces. For 1,5-dibromo-2-ethoxy-3-fluorobenzene, the high molecular weight (297.95 g/mol ) and the polarizability of the two bromine atoms suggest a high boiling point.

To quantify this, we apply the Joback Method , a widely validated group-contribution model that estimates critical properties based on molecular fragmentation [3]. The formula for the normal boiling point is:

Tb(K)=198.2+∑(Tb,i)Table 1: Joback Method Boiling Point Estimation

Structural GroupQuantity ( n )Contribution ( Tb,i )Subtotal ( K )Causality / Physical Implication=C< (Ring)431.01124.04Aromatic core carbons attached to substituents; rigidifies structure.=CH- (Ring)226.7353.46Unsubstituted aromatic carbons; baseline π π stacking.-F1-0.03-0.03High electronegativity but low polarizability; minimal impact on Tb .-Br266.20132.40Massive electron clouds; massive increase in London dispersion forces.-O- (Ether)122.4222.42Introduces dipole-dipole interactions.-CH₂-122.8822.88Aliphatic chain extension; increases surface area.-CH₃123.5823.58Terminal aliphatic group.TOTAL ∑ 12--378.75-- Calculated Normal Boiling Point: 198.2 + 378.75 = 576.95 K (303.8 °C) Note: At temperatures exceeding 250 °C, polyhalogenated ethers may begin to undergo thermal degradation. Therefore, experimental boiling point determination must be conducted under reduced pressure to prevent decomposition.

Experimental Workflows: A Self-Validating System

To empirically validate the predictive models without compromising the scientific integrity of the data, researchers must employ a self-validating experimental design. The following protocols utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to decouple the boiling endotherm from potential degradation exotherms.

Protocol A: Micro-Scale Boiling Point Determination via DSC/TGA

This protocol uses a pin-holed crucible to maintain a dynamic vapor equilibrium, allowing for the precise measurement of the boiling point while monitoring for mass loss.

-

System Calibration (The Control): Calibrate the DSC using high-purity Indium (m.p. 156.6 °C) and Zinc (m.p. 419.5 °C).

-

Causality: Ensures the thermal lag of the instrument is precisely quantified across the expected 300 °C target range, establishing baseline trustworthiness.

-

-

Sample Encapsulation: Weigh 3.0–5.0 mg of 1,5-dibromo-2-ethoxy-3-fluorobenzene into an aluminum DSC pan. Pierce the lid with a single 50 μ m pinhole.

-

Causality: The pinhole creates a self-generated atmosphere. It restricts vapor escape until the vapor pressure equals the ambient pressure, producing a sharp, easily identifiable endothermic boiling peak rather than a broad evaporation curve.

-

-

Atmospheric Control: Purge the furnace with dry Nitrogen ( N2 ) at 50 mL/min.

-

Causality: An inert atmosphere prevents premature oxidative degradation of the ethoxy group, ensuring that any observed thermal events are strictly phase transitions or intrinsic thermal decompositions.

-

-

Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 350 °C.

-

Causality: A 10 °C/min ramp strikes the optimal balance between signal sensitivity (heat flow magnitude) and thermal resolution (preventing the overlap of melting, boiling, and degradation peaks).

-

-

Orthogonal Validation (TGA): Run a parallel sample in a TGA under identical conditions.

-

Causality: If the DSC shows an endotherm at ~304 °C, the TGA must show a corresponding 100% mass loss step. If mass loss begins significantly before the endotherm, or if a carbonaceous residue remains, the compound is degrading prior to boiling, necessitating vacuum distillation.

-

Caption: Self-validating DSC/TGA workflow for decoupling phase transitions from thermal degradation.

Protocol B: Thermodynamic Stability Stress Testing (Isothermal)

To determine the maximum safe handling temperature for chemical processing (e.g., scale-up distillation):

-

Isothermal Incubation: Heat the sample in a sealed glass ampoule under argon to 250 °C for 24 hours.

-

Quenching and Analysis: Rapidly cool the ampoule to 0 °C to arrest reaction kinetics. Analyze the contents via quantitative NMR (qNMR) or GC-MS.

-

Kinetic Evaluation: Look for the presence of 1-bromo-2-ethoxy-3-fluorobenzene (indicating reductive debromination) or fluorobromophenol derivatives (indicating ether cleavage).

-

Causality: Identifying the specific degradation degradants allows chemists to calculate the activation energy ( Ea ) of the weakest bond, directly mapping the compound's thermodynamic stability limits.

-

Predictive Modeling Logic Architecture

The reliability of the thermodynamic data presented relies on the robust logic of group-contribution methodologies. The diagram below illustrates the computational causality used to derive the physical parameters of polyhalogenated benzenes.

Caption: Logical architecture of group-contribution methods for predicting thermodynamic properties.

Summary of Estimated Thermodynamic Parameters

By synthesizing the structural analysis and predictive models, we establish the following baseline thermodynamic profile for 1,5-dibromo-2-ethoxy-3-fluorobenzene.

Table 2: Comprehensive Thermodynamic Profile

| Parameter | Estimated Value | Method / Source |

| Molecular Weight | 297.95 g/mol | Exact Mass Calculation |

| Normal Boiling Point ( Tb ) | ~303.8 °C (576.9 K) | Joback Group Contribution [3] |

| Enthalpy of Vaporization ( ΔHvap ) | ~58 - 65 kJ/mol | Monte-Almeida Halogenated Benzene Model [1] |

| Primary Degradation Pathway | C-Br Homolytic Cleavage | BDE Analysis (C-Br bond is weakest at ~285 kJ/mol) |

| Recommended Storage | 2 - 8 °C, inert atmosphere | Industry standard for halogenated ethers [4] |

Disclaimer: The values provided are computational estimates grounded in validated thermodynamic frameworks. For cGMP manufacturing, empirical validation using the protocols outlined in Section 3 is strictly required.

References

-

Monte, M. J. S., & Almeida, A. R. R. P. (2017). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. Chemosphere, 189, 590–598.[Link]

-

Dolfing, J., & Harrison, B. K. (1992). Gibbs Free Energy of Formation of Halogenated Aromatic Compounds and Their Potential Role as Electron Acceptors in Anaerobic Environments. Environmental Science & Technology, 26(11), 2213-2218.[Link]

-

Dortmund Data Bank Software & Separation Technology (DDBST). (n.d.). Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds.[Link]

Application Notes and Protocols: Synthesis of OLED Materials Using 1,5-Dibromo-2-ethoxy-3-fluorobenzene Precursors

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED device is intrinsically linked to the chemical and photophysical properties of the organic materials used in its construction.[1] This application note provides a detailed guide for the synthesis of novel OLED materials utilizing 1,5-dibromo-2-ethoxy-3-fluorobenzene as a key precursor. This precursor offers a versatile scaffold for the construction of complex organic molecules with tailored electronic properties, crucial for achieving high-efficiency and long-lasting OLED devices.

The strategic placement of ethoxy and fluorine substituents on the phenyl ring allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. The bromine atoms serve as reactive handles for engaging in powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3][4] These reactions are indispensable tools in the synthesis of the complex π-conjugated systems that form the emissive and charge-transport layers of OLEDs.[5][6]

This document is intended for researchers and scientists in the fields of materials science, organic chemistry, and drug development who are interested in the design and synthesis of novel organic electronic materials. We will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization techniques for a representative OLED material derived from the title precursor.

Synthetic Strategy and Mechanistic Considerations

The synthesis of advanced OLED materials from 1,5-dibromo-2-ethoxy-3-fluorobenzene typically involves a series of palladium-catalyzed cross-coupling reactions. These reactions allow for the sequential and regioselective introduction of various aromatic and heteroaromatic moieties, ultimately building up the desired molecular architecture.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis and is widely employed for the formation of C-C bonds between aryl halides and arylboronic acids or their esters.[2][3] In the context of OLED material synthesis, it allows for the extension of the π-conjugated system, which is crucial for tuning the emission color and improving charge transport.[7][8] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.

-

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction enables the formation of bonds between aryl halides and amines.[4] It is particularly useful for incorporating hole-transporting moieties, such as carbazole or triarylamine derivatives, into the molecular structure.[9][10][11] The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance.[12]

Reaction Sequence and Design:

The modular nature of these cross-coupling reactions allows for a flexible synthetic approach.[13] A typical synthetic route might involve a sequential Suzuki-Miyaura coupling to introduce two different aryl groups at the 1- and 5-positions of the benzene ring, followed by further functionalization if required. Alternatively, a combination of Suzuki-Miyaura and Buchwald-Hartwig reactions can be employed to create donor-acceptor or bipolar host materials.[11]

The following workflow diagram illustrates a general synthetic strategy for constructing a target OLED material from the 1,5-dibromo-2-ethoxy-3-fluorobenzene precursor.

Caption: General workflow for OLED material synthesis.

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of a representative OLED material, 2-(4-(dimesitylboranyl)phenyl)-5-(9H-carbazol-9-yl)-1-ethoxy-3-fluorobenzene , a potential blue fluorescent emitter.

Materials and Reagents

| Reagent | Supplier | Purity |

| 1,5-Dibromo-2-ethoxy-3-fluorobenzene | Commercial | >98% |

| (4-(Dimesitylboranyl)phenyl)boronic acid | Commercial | >97% |

| 9H-Carbazole | Commercial | >98% |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercial | Catalyst |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial | Catalyst |

| XPhos | Commercial | Ligand |

| Potassium Carbonate (K₂CO₃) | Commercial | >99% |

| Sodium tert-Butoxide (NaOtBu) | Commercial | >97% |

| Toluene | Anhydrous | HPLC |

| Tetrahydrofuran (THF) | Anhydrous | HPLC |

Synthesis Protocol

Step 1: Suzuki-Miyaura Coupling to Synthesize 2-Bromo-5-(4-(dimesitylboranyl)phenyl)-1-ethoxy-3-fluorobenzene

-

To an oven-dried Schlenk flask, add 1,5-dibromo-2-ethoxy-3-fluorobenzene (1.0 eq), (4-(dimesitylboranyl)phenyl)boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the mono-substituted intermediate.[14]

Step 2: Buchwald-Hartwig Amination to Synthesize the Target OLED Material

-

To an oven-dried Schlenk flask, add the mono-substituted intermediate from Step 1 (1.0 eq), 9H-carbazole (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.[15]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with toluene.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) followed by recrystallization from a suitable solvent system to yield the final product.[14]

Caption: Step-by-step synthesis diagram.

Characterization and Data

The synthesized material should be thoroughly characterized to confirm its structure and assess its photophysical and thermal properties.

Structural Characterization

| Technique | Expected Results |

| ¹H and ¹³C NMR | Resonances corresponding to all aromatic and aliphatic protons and carbons, with appropriate chemical shifts, multiplicities, and integrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the target compound. |

| FT-IR Spectroscopy | Characteristic vibrational bands for C-H, C-N, C-O, and C-F bonds, as well as aromatic C=C stretching. |

Photophysical and Thermal Properties

The photophysical properties of the synthesized material are critical for its performance in an OLED device. These are typically evaluated in dilute solution and as a thin film.

| Property | Measurement Technique | Typical Values for Blue Emitters |

| UV-Vis Absorption | UV-Vis Spectrophotometer | Absorption maxima (λ_abs) in the range of 350-400 nm. |

| Photoluminescence (PL) Emission | Fluorescence Spectrophotometer | Emission maximum (λ_em) in the deep blue region (430-460 nm).[16] |

| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere | > 70% for efficient emitters. |

| Electrochemical Properties | Cyclic Voltammetry (CV) | HOMO and LUMO levels suitable for efficient charge injection. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature (T_d) > 300 °C. |

| Glass Transition Temperature (T_g) | Differential Scanning Calorimetry (DSC) | T_g > 100 °C for morphological stability. |

A comprehensive analysis of these properties is essential to predict the material's behavior in a fabricated OLED device.[17][18]

Device Fabrication and Performance Evaluation

To assess the potential of the newly synthesized material, it is incorporated into a multilayer OLED device. A typical device architecture is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al) [19][20]

The synthesized material can be used as the emissive dopant in a suitable host material within the EML. The device performance is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime.[21][22]

Conclusion

The use of 1,5-dibromo-2-ethoxy-3-fluorobenzene as a precursor provides a versatile and efficient platform for the synthesis of novel OLED materials. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the construction of complex molecular architectures with tailored optoelectronic properties. The detailed protocols and characterization guidelines provided in this application note are intended to serve as a valuable resource for researchers working towards the development of next-generation OLED technologies.

References

- Vertex AI Search. (2024, May 27).

- ACS Omega. (2017, July 5). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.

- DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.

- Highlights in Science, Engineering and Technology. (2023, November 29).

- RSC Publishing. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions.

- MDPI. (2021, January 14).

- SPIE Digital Library.

- Thieme. (2017, July 26).

- ResearchGate. (PDF)

- PMC. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.

- Journal of Materials Chemistry C (RSC Publishing). Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits.

- HORIBA.

- ACS Publications. (2012, September 27).

- ResearchGate.

- ACS Publications. (2024, December 9). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.

- ResearchGate. Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties.

- ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

-

Journal of Materials Chemistry C (RSC Publishing). (2024, October 17). New[2]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications.

- RSC Publishing. (2024, March 8). Enhancing OLED emitter efficiency through increased rigidity.

- Wikipedia.

- MDPI. (2024, October 17).

- Taylor & Francis.

- Science Tokyo. (2025, October 16).

- ResearchGate.

- PMC. (2024, March 8). Enhancing OLED emitter efficiency through increased rigidity.

- PMC.

- PMC. (2023, October 14).

- Benchchem. Application Notes and Protocols: 3-Bromothiophene in the Synthesis of Organic Light-Emitting Diodes (OLEDs).

- IRIS.

- Tokyo Chemical Industry Co., Ltd. (APAC). Organic Light-Emitting Diode (OLED)

Sources

- 1. researchgate.net [researchgate.net]

- 2. topmostchemical.com [topmostchemical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Enhancing OLED emitter efficiency through increased rigidity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07937F [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Deep blue organic light-emitting diode breakthrough operates at just 1.5 V | Science Tokyo [isct.ac.jp]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

- 18. drpress.org [drpress.org]

- 19. static.horiba.com [static.horiba.com]

- 20. Organic Light-Emitting Diode (OLED) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. Enhancing OLED emitter efficiency through increased rigidity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of Substituted Arylamines

Abstract

This technical guide provides a comprehensive protocol and strategic considerations for the selective mono-amination of 1,5-dibromo-2-ethoxy-3-fluorobenzene via the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] This document outlines the reaction mechanism, addresses the specific challenges posed by a di-halogenated and electronically complex substrate, and offers a detailed, field-proven protocol for researchers, scientists, and professionals in drug development.

Introduction and Core Principles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely superseding harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1] The power of this palladium-catalyzed cross-coupling reaction lies in its versatility and efficiency, driven by the continuous development of sophisticated phosphine ligands and palladium precatalysts.[2][3]

The target substrate, 1,5-dibromo-2-ethoxy-3-fluorobenzene, presents a unique synthetic challenge. Its two bromine atoms offer the potential for both mono- and di-amination, requiring precise control over reaction conditions to achieve selectivity. Furthermore, the electronic properties of the ethoxy (electron-donating) and fluoro (electron-withdrawing) substituents influence the reactivity of the C-Br bonds, necessitating a carefully chosen catalyst system.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][4] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop.

The key steps are:

-

Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6]

-

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a weakly bound ligand or the halide.

-

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for 1,5-dibromo-2-ethoxy-3-fluorobenzene

Achieving selective mono-amination of this substrate requires careful consideration of several factors:

-

Catalyst and Ligand Selection: This is the most critical parameter. Modern, bulky, electron-rich biaryl phosphine ligands are essential for promoting the challenging C-N reductive elimination step and for providing catalyst stability.[2][7] Ligands such as XPhos, SPhos, or RuPhos, developed by the Buchwald group, are particularly effective.[8] Their steric bulk helps to create a monoligated, highly reactive L1Pd(0) species, which is crucial for efficient oxidative addition, even with challenging substrates.[2] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3 or G4) is highly recommended as it ensures a 1:1 ligand-to-palladium ratio, is air- and moisture-stable, and generates the active Pd(0) species rapidly and reliably upon exposure to a base.[3]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of amines.[4] However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.

-

Solvent Choice: Anhydrous, aprotic solvents are necessary. Toluene and 1,4-dioxane are the most commonly used solvents for this reaction, as they have appropriate boiling points for the typical temperature range (80-110 °C) and effectively dissolve the organic reagents.[4]

-

Stoichiometry and Selectivity: To favor mono-amination over di-amination, the aryl di-bromide should be used as the limiting reagent. A slight excess of the amine (typically 1.1-1.2 equivalents) is recommended to ensure complete consumption of the starting material.

Detailed Experimental Protocol: Selective Mono-amination

This protocol provides a starting point for the mono-amination of 1,5-dibromo-2-ethoxy-3-fluorobenzene with a representative secondary amine, such as morpholine.

Reagents and Equipment

-

1,5-dibromo-2-ethoxy-3-fluorobenzene

-

Morpholine (or other desired amine)

-

XPhos Pd G3 (or similar G3/G4 precatalyst)

-

XPhos (additional ligand, if not using a precatalyst)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen) manifold

-

Standard glassware for workup and purification (separatory funnel, round-bottom flasks, silica gel column)

Reaction Parameter Summary

| Parameter | Recommended Value | Rationale |

| Aryl Dibromide | 1.0 equiv | Limiting reagent for mono-selectivity. |

| Amine | 1.1 - 1.2 equiv | Slight excess to drive the reaction to completion. |

| Palladium Precatalyst | 1-2 mol% | Low catalyst loading is typical for efficient systems.[9] |

| Ligand | 1.2-2.4 mol% (if not using a precatalyst) | Ensures a sufficient ligand-to-metal ratio. |

| Base (NaOtBu) | 1.4 equiv | Ensures complete deprotonation of the amine. |

| Solvent (Toluene) | 0.1 - 0.2 M concentration | Balances solubility and reaction rate. |

| Temperature | 100-110 °C | Provides sufficient thermal energy for the catalytic cycle.[4] |

| Time | 4 - 24 hours | Reaction progress should be monitored (TLC, GC-MS). |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the amination reaction.

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 1,5-dibromo-2-ethoxy-3-fluorobenzene (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and sodium tert-butoxide (1.4 equiv).

-

Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Through the septum, add anhydrous toluene via syringe, followed by the amine (1.1 equiv).

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Troubleshooting and Optimization

-

Low Yield/No Reaction:

-

Cause: Inactive catalyst or insufficient temperature.

-

Solution: Ensure all reagents and the solvent are anhydrous. Use a fresh bottle of precatalyst. Confirm the reaction temperature is being maintained. Consider a more active ligand/precatalyst system if the problem persists.

-

-

Formation of Di-aminated Product:

-

Cause: Amine stoichiometry is too high, or the reaction was run for too long after completion.

-

Solution: Reduce the equivalents of amine to 1.05-1.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature slightly may also improve selectivity.

-

-

Hydrodehalogenation (Replacement of Br with H):

-

Cause: A known side reaction, often promoted by trace water or certain bases.

-

Solution: Ensure strictly anhydrous conditions. If the problem is severe, switching to a weaker base like K₃PO₄ may be beneficial.

-

Conclusion

The Buchwald-Hartwig amination is a robust and powerful method for the synthesis of arylamines from challenging substrates like 1,5-dibromo-2-ethoxy-3-fluorobenzene. Success hinges on the rational selection of a modern, bulky phosphine ligand and palladium precatalyst, coupled with careful control over stoichiometry and reaction conditions. The protocol provided herein serves as a validated starting point for achieving selective mono-amination, enabling the efficient synthesis of valuable building blocks for research and development.

References

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Center for Biotechnology Information. [Link]

-

Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Royal Society of Chemistry. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Publications. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. [Link]

-

Novel Palladium Precatalyst for Cross- Coupling Reactions of Aryl Esters. Thieme. [Link]

-

Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. ACS Publications. [Link]

-

Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. ACS Publications. [Link]

-

Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination. Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. [Link]

-

Buchwald-Hartwig Chemistry. Macmillan Group, Princeton University. [Link]

-

Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Thieme. [Link]

-

The Buchwald-Hartwig Amination after 25 Years. Semantic Scholar. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: A Guide to Minimizing Debromination in the Cross-Coupling of 1,5-dibromo-2-ethoxy-3-fluorobenzene

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with the challenging substrate, 1,5-dibromo-2-ethoxy-3-fluorobenzene, and encountering the common yet frustrating side reaction of debromination (also known as hydrodehalogenation). Our goal is to provide you with a deep, mechanistically-grounded understanding of why this side reaction occurs and to offer field-proven strategies to favor the desired carbon-carbon bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of 1-bromo-2-ethoxy-3-fluorobenzene as a byproduct in my coupling reaction. What's causing this debromination?

A1: The formation of a debrominated byproduct is a classic sign that a competing catalytic cycle is at play. In palladium-catalyzed cross-coupling reactions, the desired pathway involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[1][2] However, a parasitic cycle involving the formation of a palladium-hydride (Pd-H) species can intercept the catalytic intermediate after oxidative addition.[3] This Pd-H species then undergoes reductive elimination with the aryl group to yield the undesired Ar-H product, regenerating the Pd(0) catalyst and terminating that productive cycle.[3][4]

Several factors can generate these detrimental Pd-H species:

-

The Base: Strong alkoxide bases can undergo β-hydride elimination, especially at elevated temperatures.[5]

-

The Solvent: Protic solvents (like alcohols) or even seemingly aprotic solvents like DMF can decompose or react to become hydride donors.[6][7]

-

Water: The presence of water, even in trace amounts, can facilitate the formation of Pd-H intermediates through hydrolysis pathways involving the phosphine ligand.[8][9]

-

The Boronic Acid/Ester (in Suzuki Coupling): Instability of the boronic acid partner can lead to protodeboronation, releasing a proton source that contributes to the hydrodehalogenation pathway.[10][11]

// Main Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)-Br(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Transmetalation\n(with R-M)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_R [label="Ar-Pd(II)-R(L)₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Desired Product\n(Ar-R)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reaction Nodes HydrideSource [label="Hydride Source\n(Base, Solvent, H₂O)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdH_Formation [label="Pd-H Formation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdH [label="Ar-Pd(II)-H(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim_H [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Byproduct [label="Debrominated Byproduct\n(Ar-H)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Cycle Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Trans; Trans -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"];

// Side Reaction Edges HydrideSource -> PdH_Formation [style=dashed, color="#EA4335"]; PdII -> PdH_Formation [style=dashed, color="#EA4335"]; PdH_Formation -> PdH [style=dashed, color="#EA4335"]; PdH -> RedElim_H [style=dashed, color="#EA4335"]; RedElim_H -> Byproduct [style=dashed, color="#EA4335"]; RedElim_H -> Pd0 [label="Regenerates\nCatalyst", style=dashed, color="#EA4335"]; }

Q2: How can I select the right catalyst and ligand to favor the desired coupling over debromination?

A2: Your choice of ligand is the most powerful tool for controlling this reaction. The ligand dictates the steric and electronic environment around the palladium center, which in turn influences the relative rates of the desired reductive elimination (forming Ar-R) versus the undesired reductive elimination (forming Ar-H).

For a substrate like 1,5-dibromo-2-ethoxy-3-fluorobenzene, which is both sterically hindered and electron-rich, the general strategy is to use bulky, electron-rich phosphine ligands. These ligands promote the crucial final step of the productive cycle.[6]

Key Recommendations:

-

Buchwald-Type Ligands: Ligands such as SPhos, XPhos, and BrettPhos are specifically designed to accelerate reductive elimination and are often the first choice for challenging substrates.[1] They create a sterically crowded palladium center that favors the coupling of the two organic partners.

-

Avoid Pd(PPh₃)₄: While a classic catalyst, Tetrakis(triphenylphosphine)palladium(0) is often not active enough for challenging couplings and can be more prone to side reactions under forcing conditions.[12] It is better to use a separate Pd source (like Pd₂(dba)₃ or Pd(OAc)₂) and a specific ligand.

| Ligand Type | General Characteristics | Performance in Suppressing Debromination | Recommended For |

| Triphenylphosphine (PPh₃) | Small cone angle, less electron-donating. | Fair to Poor. Often requires higher temperatures, which can increase side reactions.[12] | Simple, unhindered substrates. Not ideal for this application. |

| Buchwald Ligands (SPhos, XPhos) | Bulky, very electron-rich biarylphosphines. | Excellent. Designed to accelerate reductive elimination, outcompeting the debromination pathway.[1][6] | Sterically hindered and electron-rich aryl bromides. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Very Good to Excellent. Form very stable Pd-complexes, can be highly effective.[11] | A powerful alternative to phosphine ligands. |

| dppf | Bidentate, large bite angle. | Good. Often a robust ligand, but may not be as effective as modern Buchwald ligands for this specific challenge.[12] | General screening, can be effective in many systems. |

Q3: My protocol uses sodium ethoxide as a base. Could this be the problem, and what should I use instead?

A3: Yes, strong alkoxide bases like sodium ethoxide or sodium/potassium tert-butoxide are frequently culprits in promoting debromination.[4] They can generate hydride species that fuel the parasitic catalytic cycle.[5] The solution is to switch to a weaker, non-nucleophilic inorganic base.

Base Optimization Strategy:

-

Switch to Weaker Bases: Immediately replace alkoxide bases with milder alternatives like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7] These are less likely to act as hydride sources.[4]

-

Ensure Anhydrous Conditions (Mostly): While water can be a source of protons for debromination, a small, controlled amount is often necessary for inorganic bases (like carbonates and phosphates) to be effective in Suzuki couplings.[10] The key is to use anhydrous organic solvents and add a small, measured amount of degassed water if needed, rather than having uncontrolled, adventitious water present.

-

Base Solubility: Ensure the chosen base is sufficiently soluble in the reaction medium. Using a co-solvent system or choosing a solvent like dioxane or THF where the base has some solubility is crucial for its effectiveness.[13]

Q4: What are the optimal reaction conditions (temperature, solvent, time) to improve selectivity for the coupled product?

A4: Optimizing reaction conditions is a delicate balance. You need enough energy to drive the desired reaction forward efficiently, but not so much that you accelerate side reactions or cause catalyst decomposition.

Key Parameters to Tune:

-

Temperature: Run the reaction at the lowest possible temperature that still gives a reasonable conversion rate.[3][14] Often, lowering the temperature from 100-110 °C to 80 °C can dramatically increase the ratio of product to byproduct.[15] Monitor the reaction closely by TLC or LC-MS.

-

Solvent: Avoid alcoholic solvents.[6] The best choices are generally aprotic solvents like dioxane, toluene, or THF .[11][13] These solvents are less likely to act as hydride donors compared to solvents like DMF or alcohols.[7][12]

-

Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed, work up the reaction. Prolonged heating can lead to catalyst decomposition and an increase in side products.[4]

// Nodes Start [label="High Debromination\nObserved", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="1. Optimize Base", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1_Action [label="Switch from Alkoxide\nto K₃PO₄ or Cs₂CO₃", shape=note, fillcolor="#FFFFFF"]; Check1 [label="Problem Solved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="2. Optimize Ligand", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2_Action [label="Use Bulky Ligand\n(e.g., SPhos, XPhos)", shape=note, fillcolor="#FFFFFF"]; Check2 [label="Problem Solved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="3. Change Solvent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3_Action [label="Switch to Aprotic Solvent\n(Toluene, Dioxane)", shape=note, fillcolor="#FFFFFF"]; Check3 [label="Problem Solved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="4. Lower Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4_Action [label="Reduce to 60-80 °C\n& Monitor Closely", shape=note, fillcolor="#FFFFFF"]; End_Success [label="Improved Yield of\nDesired Product", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Consult [label="Consult Further\n(Consider alternative\ncoupling strategy)", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step1_Action [style=dashed]; Step1_Action -> Check1; Check1 -> End_Success [label="Yes"]; Check1 -> Step2 [label="No"]; Step2 -> Step2_Action [style=dashed]; Step2_Action -> Check2; Check2 -> End_Success [label="Yes"]; Check2 -> Step3 [label="No"]; Step3 -> Step3_Action [style=dashed]; Step3_Action -> Check3; Check3 -> End_Success [label="Yes"]; Check3 -> Step4 [label="No"]; Step4 -> Step4_Action [style=dashed]; Step4_Action -> End_Success; }

Recommended Starting Protocol (Suzuki-Miyaura Coupling)

This protocol is a robust starting point designed to minimize debromination for the coupling of 1,5-dibromo-2-ethoxy-3-fluorobenzene with a generic arylboronic acid.

Materials:

-

1,5-dibromo-2-ethoxy-3-fluorobenzene (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

SPhos (4.4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask, add the 1,5-dibromo-2-ethoxy-3-fluorobenzene, arylboronic acid, and finely ground K₃PO₄.

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

-

Atmosphere Exchange: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

-

Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of both the desired product and the debrominated byproduct.

-

Work-up: Once the starting material is consumed (or reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

-

Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.[Link]

-

A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.[Link]

-

A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.[Link]

-

Cross-Coupling Reactions Guide. Johnson Matthey.[Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications.[Link]

-

Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

-

Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.[Link]

-

The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate.[Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]

-

New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts.[Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research.[Link]

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.[Link]

-

Significant dehalogenation in Stille coupling. Reddit.[Link]

Sources

- 1. jmcct.com [jmcct.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

Optimizing reaction yields for 1,5-dibromo-2-ethoxy-3-fluorobenzene synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,5-dibromo-2-ethoxy-3-fluorobenzene. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help optimize reaction yields and purity. Our approach is grounded in established principles of electrophilic aromatic substitution, with a focus on practical, field-proven solutions.

Synthesis Overview & Key Challenges

The synthesis of 1,5-dibromo-2-ethoxy-3-fluorobenzene is typically achieved via the electrophilic bromination of a substituted benzene precursor, most commonly 2-ethoxy-3-fluorobenzene. The core of this reaction is the substitution of hydrogen atoms on the aromatic ring with bromine.

The primary challenge in this synthesis lies in controlling the regioselectivity and the extent of bromination. The starting material possesses two key substituents that influence the reaction's outcome:

-

Ethoxy Group (-OCH₂CH₃): A strong activating, ortho-, para-directing group. It significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack.[1][2]

-

Fluoro Group (-F): A deactivating, ortho-, para-directing group. While it withdraws electron density through induction, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

The interplay between the strong activation of the ethoxy group and the directing effects of both substituents can lead to a mixture of products, including mono-brominated species, undesired regioisomers, and over-brominated products. Achieving a high yield of the target 1,5-dibromo isomer requires precise control over reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? The most direct precursor is 2-ethoxy-3-fluorobenzene. Alternative routes may involve the functionalization of aniline precursors, such as 3-ethoxy-4-fluoroaniline, through diazotization and Sandmeyer reactions, though direct bromination is often more straightforward.[3]

Q2: Which brominating agent should I use? The choice of brominating agent is critical.

-

N-Bromosuccinimide (NBS): A solid, easy-to-handle reagent. It is often used for brominating activated aromatic rings under milder conditions, which can help prevent over-bromination.[4] Using a catalyst or specific solvent systems can enhance its reactivity.[5]

-

Molecular Bromine (Br₂): A highly reactive liquid. It is a powerful brominating agent but can be hazardous and may lead to over-bromination if not used carefully. It often requires a non-polar solvent and may or may not require a Lewis acid catalyst depending on the ring's activation.

-

Tetrabutylammonium tribromide (TBABr₃): A solid source of bromine that is safer and easier to handle than liquid bromine. It can provide good yields and selectivity.[6]

For this specific synthesis, starting with NBS or TBABr₃ is recommended to better control the reaction.